5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is an organic compound classified within the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This particular compound features a chloromethyl group and a methoxyphenyl group, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by the CAS number 57238-76-3 and has been studied for its biological activities and synthetic versatility .
The synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 4-methoxybenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction proceeds through the formation of an intermediate hydrazide which subsequently cyclizes to form the oxadiazole ring .
The molecular structure of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be represented as follows:
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can engage in various chemical reactions due to its functional groups:
The mechanism of action of 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is closely tied to its biological applications:
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole exhibits several notable physical and chemical properties:
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several important applications:
This compound exemplifies the versatility of oxadiazoles in both biological research and material science applications. Further studies are warranted to fully elucidate its potential across different fields.
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger through the reaction of amidoximes with acyl chlorides under solvent-free melting conditions. This pioneering work, originally classified under the term "azoxime" or "furo[ab1]diazole," faced significant limitations including low yields, prolonged reaction times, and difficult purification due to by-product formation [2] [6] [9]. Despite its early discovery, the heterocycle remained largely unexplored for nearly eight decades until the 1960s, when its photochemical rearrangement properties sparked renewed interest. This revival coincided with the introduction of Oxolamine (Figure 1), the first commercial drug containing a 1,2,4-oxadiazole ring, which was marketed as a cough suppressant and represented a landmark in the clinical application of this scaffold [2] [6] [9].
The late 20th and early 21st centuries witnessed transformative methodological advances in oxadiazole synthesis. Microwave irradiation (MWI) technology emerged as a particularly impactful innovation, enabling rapid cyclization reactions between amidoximes and carboxylic acid derivatives (esters or acyl chlorides) in the presence of catalysts like NH₄F/Al₂O₃ or K₂CO₃. This approach reduced reaction times from hours to minutes while improving yields and minimizing environmental impact through reduced solvent consumption [6]. Contemporary drug design now leverages these synthetic advances to develop 1,2,4-oxadiazole derivatives with diverse pharmacological profiles. Currently, six FDA-approved drugs incorporate this scaffold: Prenoxdiazine (cough suppressant), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Proxazole (gastrointestinal disorder therapy) [2] [6] [9]. This progression from Tiemann's rudimentary melting experiments to modern microwave-assisted synthesis underscores the scaffold's growing pharmaceutical relevance.
Table 1: Evolution of 1,2,4-Oxadiazole Synthesis Methods [6] [9]
Synthetic Method | Reagents/Conditions | Reaction Time | Yield Range | Key Advantages/Limitations |
---|---|---|---|---|
Tiemann-Krüger (1884) | Amidoximes + Acyl chlorides (solvent-free, melting) | Long | Low | Historical significance; poor yields; by-products |
Catalyzed (TBAF/pyridine) | Amidoximes + Acyl chlorides in THF, room temperature | 1-72 hours | 5-98% | Improved yields; variable reaction times |
Ester Condensation | Amidoximes + Esters (toluene, reflux, K₂CO₃) | ~12 hours | 50-95% | Good yields; moderate reaction time |
Microwave-Assisted (Modern) | Amidoximes + Esters/Acyl chlorides (MWI, catalyst) | Minutes | 70-95% | Rapid; high-yielding; eco-friendly; easy purification |
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (PubChem CID: 736967; Molecular Formula: C₁₀H₉ClN₂O₂) exemplifies the strategic application of 1,2,4-oxadiazoles as bioisosteres in medicinal chemistry [1]. The 1,2,4-oxadiazole ring system serves as a metabolically stable surrogate for ester and amide functionalities due to its resistance to enzymatic hydrolysis while maintaining comparable hydrogen-bonding capabilities and spatial geometry [2] [6] [9]. This bioisosteric equivalence is particularly valuable in compounds targeting intracellular enzymes or requiring prolonged metabolic stability. The chlorine atom at the 5-position in this specific compound significantly enhances its synthetic utility as a versatile electrophilic "handle" for nucleophilic substitution reactions, enabling efficient diversification into complex derivatives without compromising the oxadiazole core's integrity [1] [9].
The 4-methoxyphenyl moiety at position 3 contributes critical pharmacophoric elements to the compound's architecture. This aromatic system facilitates π-π stacking interactions with biological targets and provides electron-donating effects that modulate the electronic properties of the oxadiazole ring. When integrated into multi-target drug discovery platforms, this chloromethyl-oxadiazole derivative serves as a key synthetic intermediate for generating libraries of potential kinase inhibitors, anticancer agents, and antimicrobial compounds [1] [9]. Its structural features exemplify how targeted modifications at both the 3- and 5-positions of the oxadiazole scaffold can optimize drug-like properties while maintaining synthetic accessibility—a cornerstone of contemporary medicinal chemistry strategies.
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole in Drug Design [2] [6] [9]
Traditional Functional Group | 1,2,4-Oxadiazole Replacement | Key Advantages | Exemplary Drug Application |
---|---|---|---|
Ester (-COOR) | 3,5-Disubstituted oxadiazole | Enhanced metabolic stability; reduced hydrolysis | Fasiplon (anxiolytic) |
Amide (-CONHR) | 3,5-Disubstituted oxadiazole | Improved bioavailability; resistance to proteases | Ataluren (DMD therapy) |
Carboxylate (-COO⁻) | Anionic oxadiazole derivatives | Maintained charge distribution; better membrane permeation | Quisqualic acid (natural neuroactive compound) |
Heteroaromatic rings | Oxadiazole core | Tunable electronic profile; hydrogen bonding capacity | Pleconaril (antiviral) |
Among the four possible oxadiazole isomers—1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole—distinct structural differences dictate their pharmacological applicability and stability profiles. The nitrogen atom positioning within the five-membered ring profoundly influences electronic distribution, dipole moments, and metabolic behavior [2] [6] [9]. 1,3,4-Oxadiazoles have garnered the most extensive pharmaceutical interest, evidenced by a continuous increase in publications since 2000. These derivatives exhibit exceptional versatility across therapeutic domains, including anticancer, antibacterial, antifungal, and anti-inflammatory applications, attributable to their favorable hydrogen-bonding capacity and metabolic stability [2] [6].
1,2,4-Oxadiazoles occupy a unique niche due to their occurrence in natural products—a distinction not shared by other isomers. Phidianidine A and B (isolated from the sea slug Phidiana militaris) and quisqualic acid (from Quisqualis indica seeds) exemplify naturally occurring 1,2,4-oxadiazoles with significant bioactivities [2] [6] [9]. Phidianidines demonstrate potent in vitro cytotoxicity against diverse cancer cell lines (HeLa, CaCo-2) and selective agonist activity against PTP1B and CXCR4 receptors, while quisqualic acid acts as a metabotropic glutamate receptor agonist with implications for neurodegenerative disorder treatment. In contrast, 1,2,3-oxadiazoles face significant pharmaceutical limitations due to their inherent instability and tendency for ring-opening to form substituted diazomethanes. 1,2,5-Oxadiazoles find specialized applications as high-energy density materials (HEDMs) and cytotoxic agents, though their pharmaceutical utility remains less explored [2] [6].
Table 3: Comparative Analysis of Oxadiazole Isomers [2] [6] [9]
Isomer | Structural Features | Stability Profile | Primary Applications | Natural Occurrence |
---|---|---|---|---|
1,2,4-Oxadiazole | N at 2,4; O at 1; C3-C5 bond | High thermal/metabolic stability | Broad-spectrum pharmaceuticals; liquid crystals | Phidianidines; quisqualic acid |
1,3,4-Oxadiazole | N at 3,4; O at 1; C2-C5 bond | Moderate to high stability | Anticancer; antimicrobial; anti-inflammatory agents | None reported |
1,2,5-Oxadiazole | N at 2,5; O at 1; C3-C4 bond (furazan) | Moderate stability | High-energy materials; cytotoxic compounds | None reported |
1,2,3-Oxadiazole | N at 2,3; O at 1; C4-C5 bond | Low stability (ring-opening) | Limited pharmaceutical applications | None reported |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1